![molecular formula C9H16O3 B2824594 2-(4-Ethyl-tetrahydro-2H-pyran-4-yl)acetic acid CAS No. 1439896-77-1](/img/structure/B2824594.png)
2-(4-Ethyl-tetrahydro-2H-pyran-4-yl)acetic acid
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Overview
Description
“2-(4-Ethyl-tetrahydro-2H-pyran-4-yl)acetic acid” is also known as Ethyl tetrahydropyran-4-ylacetate . It has a molecular formula of C9H16O3 and a molecular weight of 172.224 g/mol . The IUPAC name for this compound is ethyl 2-(oxan-4-yl)acetate .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 2-Tetrahydropyranyl (THP-) ethers can be derived from the reaction of alcohols and 3,4-dihydropyran . These ethers are resilient to a variety of reactions. The alcohol can later be restored by acid-catalyzed hydrolysis .Molecular Structure Analysis
The molecular structure of “2-(4-Ethyl-tetrahydro-2H-pyran-4-yl)acetic acid” can be represented by the SMILES stringCCOC(=O)CC1CCOCC1
. This indicates that the molecule contains an ethyl group (CC), an ester group (OC(=O)), and a tetrahydropyran ring (CC1CCOCC1). Physical And Chemical Properties Analysis
“2-(4-Ethyl-tetrahydro-2H-pyran-4-yl)acetic acid” has a molecular weight of 172.224 g/mol . The compound is also known to exist in the form of a liquid .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of cis-1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano[3,4-b]indole-1-acetic acid (pemedolac) demonstrates the compound's potent analgesic properties in primary screening. Its active (+)-enantiomer has a 1S,4R absolute configuration, as confirmed by crystallographic analysis (Katz et al., 1988).
Research on the marine fungus Penicillium sp. led to the discovery of new compounds, including variants of tetrahydropyran derivatives. These findings highlight the compound's potential in natural product chemistry and its versatility in forming structurally diverse molecules (Hong-Hua Wu et al., 2010).
The molecular structure of acetic acid-3,5-diacetoxy-2-acetoxymethyl-6-(4-quinoxalin-2-yl-phenoxy)-tetrahydropyran-4-yl-ester has been synthesized and analyzed, showcasing the compound's structural stability and potential as a chemical precursor (Wei et al., 2006).
Chemical Reactions and Applications
The efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives highlights the compound's utility in creating new N-fused heterocycles (Aseyeh Ghaedi et al., 2015).
Studies on the stereocontrolled formation of cis-2,5-disubstituted tetrahydrofurans and cis-2,6-disubstituted tetrahydropyrans from enantiopure ketosulfinyl esters demonstrate the compound's versatility in synthesizing heterocycles and its potential in natural product synthesis (M. C. Carreño et al., 2003).
Natural Product Synthesis and Biological Activities
- The isolation of (5-Butyl-3-oxo-2,3-dihydrofuran-2-yl)-acetic acid from Erigeron annuus as a germination inhibitory constituent showcases the biological activity of tetrahydropyran derivatives and their potential applications in agriculture (H. Oh et al., 2002).
Safety and Hazards
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structure, it’s plausible that it could interact with various enzymes or receptors in the body, leading to changes in cellular function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(4-Ethyl-tetrahydro-2H-pyran-4-yl)acetic acid are currently unknown . These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of 2-(4-Ethyl-tetrahydro-2H-pyran-4-yl)acetic acid’s action are currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its targets . .
properties
IUPAC Name |
2-(4-ethyloxan-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-9(7-8(10)11)3-5-12-6-4-9/h2-7H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCBBLMWDAUQQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCOCC1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethyl-tetrahydro-2H-pyran-4-yl)acetic acid |
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